molecular formula C15H14N4S2 B2380456 2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole CAS No. 894008-50-5

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2380456
CAS RN: 894008-50-5
M. Wt: 314.43
InChI Key: RHPCDGHUZXTKDG-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Mechanism of Action

Advantages and Limitations for Lab Experiments

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to use in some experimental settings. Furthermore, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy against various types of cancer. Additionally, this compound has shown potential as a fluorescent probe for the detection of metal ions. Further research is needed to optimize the properties of this compound as a fluorescent probe and to explore its potential applications in analytical chemistry.

Synthesis Methods

The synthesis of 2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 6-(pyridin-2-ylmethyl)thiopyridazine, which is then reacted with 2,4-dimethylthiazole-5-carboxylic acid to produce this compound. The final product is then purified using column chromatography. The overall yield of this compound synthesis is approximately 40%.

Scientific Research Applications

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole has shown potential applications in various fields of research, including medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been found to inhibit the growth of cancer cells and has been proposed as a potential anticancer agent. Furthermore, this compound has shown potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2,4-dimethyl-5-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S2/c1-10-15(21-11(2)17-10)13-6-7-14(19-18-13)20-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCDGHUZXTKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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